6-fluoro-1'-methyl-[3,4'-bipyridin]-2'(1'H)-one
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Overview
Description
6-fluoro-1’-methyl-[3,4’-bipyridin]-2’(1’H)-one is a heterocyclic compound that features a bipyridine core with a fluorine atom at the 6-position and a methyl group at the 1’-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1’-methyl-[3,4’-bipyridin]-2’(1’H)-one typically involves the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction between two pyridine derivatives. Common methods include the use of palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of 6-fluoro-1’-methyl-[3,4’-bipyridin]-2’(1’H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 6-fluoro-1’-methyl-[3,4’-bipyridin]-2’(1’H)-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine or methyl positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized bipyridine derivatives.
Reduction: Reduced bipyridine derivatives.
Substitution: Substituted bipyridine derivatives with various functional groups.
Scientific Research Applications
6-fluoro-1’-methyl-[3,4’-bipyridin]-2’(1’H)-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the synthesis of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 6-fluoro-1’-methyl-[3,4’-bipyridin]-2’(1’H)-one depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity through hydrogen bonding and electrostatic interactions. The bipyridine core can also participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
2,2’-bipyridine: A widely used ligand in coordination chemistry.
4,4’-dimethyl-2,2’-bipyridine: Similar structure with methyl groups at the 4,4’-positions.
6-chloro-1’-methyl-[3,4’-bipyridin]-2’(1’H)-one: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
6-fluoro-1’-methyl-[3,4’-bipyridin]-2’(1’H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H9FN2O |
---|---|
Molecular Weight |
204.20 g/mol |
IUPAC Name |
4-(6-fluoropyridin-3-yl)-1-methylpyridin-2-one |
InChI |
InChI=1S/C11H9FN2O/c1-14-5-4-8(6-11(14)15)9-2-3-10(12)13-7-9/h2-7H,1H3 |
InChI Key |
RAVARHPCALTYHA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=CC1=O)C2=CN=C(C=C2)F |
Origin of Product |
United States |
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